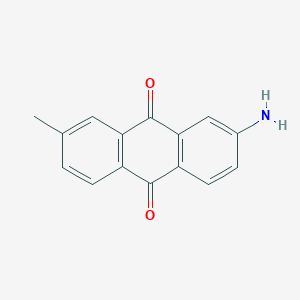

2-Amino-7-methylanthracene-9,10-dione

Description

Overview of Anthracenedione Chemistry and its Significance in Organic and Medicinal Sciences

Anthracenediones, also commonly known as anthraquinones, are a class of aromatic organic compounds derived from anthracene (B1667546). The core structure is anthracene-9,10-dione, a tricyclic aromatic system with two ketone groups on the central ring. wikipedia.org This fundamental scaffold can be found in a variety of natural sources, including plants, fungi, lichens, and insects. wikipedia.org The chemistry of anthracenediones is rich and versatile, allowing for a wide range of substitution patterns that significantly influence their chemical and physical properties.

The significance of anthracenediones spans multiple scientific disciplines. Historically, they were pivotal as dyes and pigments; the synthesis of the red dye alizarin (B75676) from anthracene in 1868 was a landmark discovery that spurred further research into anthraquinone (B42736) chemistry. wikipedia.org In modern organic science, they serve as crucial intermediates in the synthesis of various complex molecules. Industrially, they have large-scale applications, such as in the production of hydrogen peroxide, where 2-alkyl-anthraquinones act as catalysts in a regenerative cycle. wikipedia.orgwikipedia.org They are also employed as additives in the papermaking process to protect polysaccharides from degradation. wikipedia.org

In medicinal science, the anthracenedione framework is recognized as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide array of biological activities. rsc.org Derivatives of anthracenedione have been extensively investigated and have shown antimicrobial, antioxidant, anti-inflammatory, antiviral, and antiprotozoal properties. ontosight.aibiointerfaceresearch.com Most notably, the scaffold is the basis for several clinically important anticancer agents, including doxorubicin (B1662922), mitoxantrone, and daunorubicin, which function primarily by intercalating with DNA and inhibiting key cellular processes. rsc.orgbiointerfaceresearch.com The ongoing exploration of novel derivatives continues to make this chemical class a focal point in drug discovery and development. rsc.orgnih.gov

Table 1: Selected Biological Activities of Anthracenedione Derivatives

Derivative Type Reported Biological Activity Reference General Anthraquinones Antimicrobial, Antioxidant, Anti-inflammatory wikipedia.org Substituted Aminoanthracenediones Anticancer, Antiviral, Antibacterial Naphthodianthrones (e.g., Hypericin) Antidepressant, Antiviral Clinically Used Drugs (e.g., Doxorubicin) Antineoplastic (Anticancer) biointerfaceresearch.com Natural Anthraquinones (e.g., Alizarin) Monoamine Oxidase (MAO) Inhibition impactfactor.org

Structural Characteristics and Nomenclature of 2-Amino-7-methylanthracene-9,10-dione

The compound this compound is a specific derivative of the parent anthracenedione structure. Its systematic IUPAC name is this compound.

The molecular architecture consists of the planar, tricyclic 9,10-anthracenedione core, which is substituted with an amino group (-NH₂) at the C2 position and a methyl group (-CH₃) at the C7 position. These substitutions are key to its distinct properties. The amino group acts as an electron-donating group through resonance, influencing the electronic distribution across the conjugated π-system. The methyl group is a weak electron-donating group through induction. The specific placement of these substituents modulates the molecule's reactivity, intermolecular interactions, and spectroscopic properties. For instance, the presence of the amino group typically results in a significant shift in the UV-Vis absorption spectrum compared to the unsubstituted parent compound.

Table 2: Molecular Properties of this compound

Property Value Molecular Formula C₁₅H₁₁NO₂ Molecular Weight 237.25 g/mol IUPAC Name This compound Core Structure Anthracene-9,10-dione Substituent at C2 Amino (-NH₂) Substituent at C7 Methyl (-CH₃)

Note: Molecular properties are calculated based on the chemical structure.

Historical Context and Evolution of Research on Substituted Anthracenedione Derivatives

The study of anthracenediones began in the 19th century with the isolation and synthesis of naturally occurring pigments. The first synthesis of the parent compound, anthraquinone, was reported by the French chemist Auguste Laurent in 1840. rsc.org A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann synthesized alizarin, a vibrant red dye, from anthracene. wikipedia.org This discovery not only revolutionized the dye industry but also laid the foundation for synthetic organic chemistry and the systematic study of substituted aromatic compounds.

Throughout the late 19th and early 20th centuries, research was heavily focused on the synthesis of new dyes with varied colors and improved stability, leading to a vast library of substituted anthracenedione molecules. The focus of research began to shift in the mid-20th century towards biological applications. Scientists discovered that many natural products with medicinal properties, used for centuries in traditional remedies, contained an anthraquinone core. rsc.org

This realization sparked intensive investigation into the medicinal potential of both natural and synthetic anthracenedione derivatives. This evolution in research led to the discovery of the potent anticancer activity of compounds like doxorubicin and mitoxantrone, cementing the importance of the anthracenedione scaffold in medicinal chemistry. rsc.orgbiointerfaceresearch.com More recent research has continued this trajectory, exploring new synthetic methods and investigating derivatives for a wider range of therapeutic applications, including neuroprotective and antimicrobial agents. biointerfaceresearch.comimpactfactor.org

Current Research Landscape and Academic Importance of this compound

The current research landscape for substituted anthracenediones is vibrant and multidisciplinary. While the search for novel anticancer agents remains a dominant theme, the academic importance of these compounds has expanded significantly. biointerfaceresearch.comnih.gov Researchers are actively exploring amino-substituted anthracenediones for new therapeutic roles and advanced material applications.

Recent studies have focused on synthesizing novel amino-anthracenedione derivatives to evaluate their potential as neuroprotective and antidepressant agents. impactfactor.orgresearchgate.net This line of inquiry often involves assessing the compounds' ability to inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. researchgate.net Furthermore, the unique photochemical and electronic properties of these compounds make them attractive for materials science. For example, 2-amino-9,10-anthracenedione has been used to create modified graphene hydrogels for high-efficiency supercapacitor electrodes and in composites for wastewater treatment. biointerfaceresearch.com

Within this context, this compound represents a compound of significant academic interest. Its specific substitution pattern offers a unique electronic and steric profile that has yet to be fully explored. It serves as a valuable model compound for structure-activity relationship (SAR) studies, where researchers systematically alter substituent positions to optimize a desired biological or material property. Investigations into this specific isomer could yield new insights into how substituent placement affects DNA binding, enzyme inhibition, or electrochemical behavior, contributing valuable knowledge to the broader fields of medicinal chemistry and materials science. nih.gov

Scope and Objectives of a Comprehensive Research Study on this compound

A comprehensive research study on this compound would aim to fully characterize the compound and explore its potential applications. The scope would be interdisciplinary, bridging synthetic chemistry, molecular biology, and materials science.

Primary Objectives:

Synthesis and Characterization: To develop and optimize a high-yield synthetic route for this compound. A crucial follow-up would be the complete spectroscopic characterization (NMR, IR, Mass Spectrometry, UV-Vis) and unambiguous structural determination, ideally through single-crystal X-ray diffraction.

Evaluation of Biological Activity: Based on the known activities of related compounds, a key objective would be to screen for biological effects. This would include:

Anticancer Potential: Assessing cytotoxicity against various cancer cell lines and studying its mechanism of action, such as DNA intercalation or enzyme inhibition (e.g., topoisomerase). nih.govnih.gov

Neuroprotective Properties: Investigating its ability to inhibit monoamine oxidase (MAO-A and MAO-B) enzymes, which is a target for antidepressant and neuroprotective drugs. impactfactor.orgresearchgate.net

Biophysical Studies: To understand its mode of interaction with biological macromolecules. This would involve studying its binding affinity and mode of interaction with DNA and specific proteins using techniques like thermal denaturation, circular dichroism, and fluorescence spectroscopy. nih.gov

Exploration of Material Properties: To investigate its potential use in advanced materials. This could involve assessing its electrochemical properties for applications in energy storage or its use as a component in the development of novel fluorescent probes, sensors, or functional dyes. biointerfaceresearch.com

By pursuing these objectives, a comprehensive study would elucidate the fundamental properties of this compound and establish its potential for future development in medicine or technology.

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-amino-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H11NO2/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7H,16H2,1H3 |

InChI Key |

RIEDLQMTKFJVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 7 Methylanthracene 9,10 Dione

Retrosynthetic Analysis for 2-Amino-7-methylanthracene-9,10-dione

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available starting materials. The primary disconnections focus on the installation of the functional groups—the amino and methyl moieties—and the formation of the tricyclic anthraquinone (B42736) core.

A plausible retrosynthetic route involves two key functional group interconversions (FGI). The C-N bond of the amino group at the 2-position can be disconnected, suggesting a precursor such as 2-halo-7-methylanthracene-9,10-dione, which could undergo a nucleophilic aromatic substitution. Similarly, the C-C bond of the methyl group at the 7-position can be disconnected, pointing towards a 7-halo-2-aminoanthracene-9,10-dione precursor that could participate in a cross-coupling reaction.

Further disconnection of the anthraquinone skeleton itself typically leads to a Friedel-Crafts-type reaction. This approach breaks the molecule into two key synthons: a phthalic anhydride (B1165640) derivative and a substituted benzene (B151609) ring. For this compound, this disconnection would lead back to phthalic anhydride and a substituted toluene (B28343) derivative, such as 4-methylbenzoyl chloride or a related compound, which would form one of the outer rings and the central quinone ring.

Synthetic Pathways for the this compound Scaffold

The synthesis of the this compound core can be achieved through various strategic pathways that assemble the functionalized tricyclic system. These strategies often involve a stepwise approach: formation of the core, followed by the introduction of the required amino and methyl groups.

Strategies for Introducing Amino Functionalities at Position 2

The introduction of an amino group at the C-2 position of the anthracene-9,10-dione (also known as anthraquinone) core is a critical step. The presence of the electron-withdrawing carbonyl groups significantly influences the reactivity of the aromatic rings, generally hampering typical electrophilic substitution reactions. colab.ws Therefore, nucleophilic substitution reactions are more characteristic. electronicsandbooks.com

One common method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a sulfonate group, at the 2-position. For instance, a 2-bromo or 2-chloro-7-methylanthracene-9,10-dione precursor can be treated with ammonia (B1221849) or an amine source to yield the desired 2-amino product. nih.govnih.gov The reactivity of such reactions can be enhanced by the presence of activating groups or through catalysis. nih.govnih.gov Another approach involves photochemical substitution, where derivatives like 2-methoxyanthraquinone (B1615806) can react with ammonia under UV irradiation to produce 2-aminoanthraquinone. electronicsandbooks.com

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halo-anthraquinone | Ammonia (NH₃) or Amines (R-NH₂) | Commonly used; requires a good leaving group at the C-2 position. | nih.gov, nih.gov |

| Photochemical Substitution | 2-Methoxy-anthraquinone | Ammonia (NH₃), UV light | A clean reaction that proceeds via a photochemically-induced nucleophilic displacement. | electronicsandbooks.com |

| Mannich Reaction | Anthraquinone with activating groups | Formaldehyde, Secondary Amine | Introduces an aminoalkyl substituent, typically requiring strong activating groups on the ring. | colab.ws |

Methods for Methyl Group Installation at Position 7

Introducing a methyl group onto the anthraquinone skeleton can be accomplished either before or after the formation of the tricyclic system. If starting with a pre-formed anthraquinone, modern cross-coupling reactions are highly effective. For example, the Suzuki coupling reaction can be used to introduce a methyl group by reacting a bromo-substituted anthraquinone (e.g., 7-bromo-anthraquinone derivative) with methylboronic acid in the presence of a palladium catalyst. colab.ws

Alternatively, the methyl group can be incorporated from the outset during the construction of the anthraquinone core. This is typically achieved through a Friedel-Crafts acylation reaction using a methylated starting material, such as p-toluic acid or toluene, which reacts with phthalic anhydride.

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 7-Bromo-anthraquinone | Methylboronic acid, Pd catalyst | A modern and efficient method for forming C-C bonds with high functional group tolerance. | colab.ws |

| Friedel-Crafts Reaction (Core Synthesis) | Phthalic Anhydride | Toluene or p-toluic acid | The methyl group is part of one of the initial building blocks of the anthraquinone core. | beilstein-journals.org, beilstein-journals.org |

Cyclization and Core Formation Techniques

The fundamental anthracene-9,10-dione framework is most commonly synthesized via Friedel-Crafts reactions. beilstein-journals.orgbeilstein-journals.org The classical approach involves the condensation of phthalic anhydride with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the synthesis of a 7-methyl substituted core, toluene would be the appropriate benzene derivative. The initial acylation reaction forms a benzoylbenzoic acid intermediate, which then undergoes an intramolecular cyclization upon heating in a strong acid, such as concentrated sulfuric acid, to yield the tricyclic anthraquinone system.

Other methods for constructing the anthracene (B1667546) core include the Elbs reaction and various aromatic cyclodehydration strategies, although the Friedel-Crafts pathway remains one of the most prevalent for anthraquinones. beilstein-journals.orgbeilstein-journals.org

| Technique | Reactants | Description | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation/Cyclization | Phthalic anhydride + Aromatic compound (e.g., Toluene) | A two-step process involving initial acylation followed by acid-catalyzed intramolecular cyclization to form the tricyclic quinone. | beilstein-journals.org, beilstein-journals.org |

| Elbs Reaction | o-Methylbenzophenone derivative | An intramolecular cyclization and dehydration reaction achieved through pyrolysis. Less common for anthraquinones. | beilstein-journals.org |

| Diels-Alder Reaction | Naphthoquinone + Diene | A cycloaddition reaction that can be used to construct the central ring of the anthraquinone system. | - |

Advanced Chemical Modifications of this compound

Once the core scaffold is synthesized, its functional groups can be further modified. The amino group, in particular, offers a site for a wide range of chemical transformations, including acylation, alkylation, and diazotization to form various derivatives. impactfactor.orgekb.eg

Nucleophilic Substitution Reactions on Related Anthracenedione Precursors

As mentioned, nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the functionalization of anthraquinone derivatives. nih.govnih.govmdpi.comresearchgate.net This reaction is particularly effective on aryl halides that are activated by strongly electron-withdrawing groups, such as the carbonyl groups in the anthraquinone system. libretexts.org

The generally accepted mechanism for SNAr involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

In the context of synthesizing aminoanthraquinones, a precursor like 2-bromo-7-methylanthracene-9,10-dione would react with a nucleophile, such as an amine (e.g., butylamine), to form the corresponding 2-amino derivative. nih.govnih.gov The efficiency of these reactions can be influenced by the choice of solvent, temperature, and the use of catalysts. researchgate.net

| Precursor Type | Leaving Group (X) | Nucleophile (Nu⁻) | Product Type | Reference |

|---|---|---|---|---|

| Halo-anthraquinone | -Cl, -Br | R-NH₂ (Amines) | 2-(Alkylamino)-anthraquinone | nih.gov, nih.gov |

| Anthraquinonesulfonic acid | -SO₃H | NH₃ (Ammonia) | Amino-anthraquinone | electronicsandbooks.com |

| Methoxy-anthraquinone | -OCH₃ | R-NH₂ (Amines) | Amino-anthraquinone (photochemical) | electronicsandbooks.com |

Reductive Amination Approaches for Aminoanthracenediones

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org The reaction proceeds in two main steps: the initial reaction between a carbonyl group (from an aldehyde or ketone) and an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. wikipedia.orgyoutube.commasterorganicchemistry.com This process is highly valued in organic synthesis for its efficiency and control, often avoiding the overalkylation issues that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with their selection often depending on the specific substrates and desired selectivity. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly noteworthy because it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone or aldehyde, allowing the entire reaction to be performed in one pot. masterorganicchemistry.com

While direct reductive amination on the quinone carbonyls of the anthracenedione core is not a typical approach for introducing an amino group onto the aromatic ring, the methodology is highly relevant for the synthesis of derivatives. For instance, if a precursor to this compound were to contain an aldehyde or ketone substituent, reductive amination would be a primary method for converting that substituent into a primary, secondary, or tertiary amine, thereby creating a diverse range of functionalized derivatives.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, effective reducing agent for imines. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder agent; selectively reduces iminium ions in the presence of carbonyls. |

Palladium-Catalyzed Cross-Coupling Reactions for Anthracenedione Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Among these, the Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen (C-N) bonds, making it directly applicable to the functionalization of anthracenedione scaffolds. vulcanchem.comnih.gov This reaction facilitates the coupling of an amine with an aryl halide or triflate, providing a direct route to arylamines.

The general catalytic cycle for the Buchwald-Hartwig amination involves several key steps. It begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. nih.gov

This methodology has been successfully applied to the synthesis of aminoanthraquinones. For example, the direct amination of a halogenated anthracenedione precursor can be achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos often providing excellent results. vulcanchem.com

Table 2: Example Conditions for Buchwald-Hartwig Amination on an Anthraquinone Substrate

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Palladium Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of the active Pd(0) catalyst. |

| Ligand | XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Caesium Carbonate (Cs₂CO₃) | Deprotonates the amine in the catalytic cycle. |

| Solvent | Toluene | Reaction medium. |

| Temperature | 110°C | Provides energy to overcome activation barriers. |

| Typical Yield | 70-85% | vulcanchem.com |

The power of this method lies in its broad substrate scope and functional group tolerance, allowing for the direct installation of amino groups onto the anthracenedione core, a process that can be challenging using classical methods. nih.gov

Electrophilic Aromatic Substitution Reactions on Substituted Anthracenediones

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org The reaction involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.com The mechanism proceeds via a two-step process: initial attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the rapid deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comyoutube.com The first step, which disrupts the aromatic system, is the slow, rate-determining step. masterorganicchemistry.com

For polycyclic aromatic hydrocarbons like anthracene, the site of electrophilic attack is highly regioselective. Substitution is kinetically favored at the 9- and 10-positions (the central ring). This preference is because the resulting carbocation intermediate retains two intact, separate benzene rings, which is energetically more stable than intermediates formed from attack at other positions. stackexchange.com

A classic and practical application of EAS for the synthesis of aminoanthracenediones is a nitration-reduction sequence. vulcanchem.com

Nitration : The anthracenedione core is first treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring.

Reduction : The resulting nitroanthracenedione is then subjected to reduction. A common method for this step is using a metal catalyst like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), which reduces the nitro group (-NO₂) to an amino group (-NH₂).

The substituents already present on the anthracenedione ring, such as the methyl group in the target compound, play a crucial directing role in any subsequent EAS reactions. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate. wikipedia.org

Table 3: Two-Step Synthesis of an Amino Group via Electrophilic Aromatic Substitution

| Step | Reaction | Reagents | Key Intermediate/Product |

|---|---|---|---|

| 1 | Aromatic Nitration | HNO₃ / H₂SO₄ | Nitroanthracenedione |

This sequence provides a reliable, albeit indirect, method for installing the amino group onto the anthracenedione scaffold.

Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, and byproducts to obtain the target compound in high purity. The physicochemical properties of the compound, such as its limited aqueous solubility and its nature as a polar, crystalline solid, guide the selection of appropriate techniques. vulcanchem.com

Chromatography: Column chromatography is a primary tool for the purification of aminoanthracenediones. Silica (B1680970) gel is commonly used as the stationary phase due to its ability to separate compounds based on polarity. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is chosen to achieve optimal separation. The components of the reaction mixture travel down the column at different rates depending on their affinity for the silica and their solubility in the eluent, allowing for the collection of pure fractions of the desired product.

Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Given that this compound has low solubility in water but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), a suitable solvent or solvent pair can be selected for this technique. vulcanchem.com

Extraction and Washing: Following a reaction, an initial workup often involves liquid-liquid extraction. The reaction mixture is typically dissolved in an organic solvent and washed with water or an aqueous solution (e.g., brine or a mild acid/base) to remove inorganic salts, water-soluble reagents, and byproducts. This step provides a preliminary purification before more rigorous methods like chromatography or recrystallization are employed.

Table 4: Summary of Purification Techniques

| Technique | Principle of Separation | Application for Aminoanthracenediones |

|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Separation of isomers and polar impurities from the reaction mixture. |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Final purification of the solid product to achieve high purity. |

Structural Elucidation and Spectroscopic Characterization of 2 Amino 7 Methylanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis of 2-Amino-7-methylanthracene-9,10-dione

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the anthracene (B1667546) core, the protons of the amino group, and the protons of the methyl group. The integration of these signals would confirm the number of protons in each environment. The coupling patterns (splitting of signals) would reveal the adjacency of different proton groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.4 | Singlet (s) | N/A |

| -NH₂ | Broad singlet (br s) | N/A | N/A |

| Aromatic Protons | 7.0 - 8.5 | Multiplets (m) | Various |

Note: This table is predictive and based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Spectral Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Based on data from related compounds, the carbonyl carbons of the quinone structure are expected to appear significantly downfield, typically in the range of δ 180-190 ppm. researchgate.net The aromatic carbons would resonate between δ 110-150 ppm, with carbons attached to the amino and methyl groups showing characteristic shifts. The carbon of the methyl group is expected to appear upfield, around δ 22 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~22 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-N | ~150 |

| Aromatic C-C=O | 130 - 140 |

| Aromatic Quaternary C | 120 - 145 |

| C=O | 180 - 190 |

Note: This table is predictive and based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity of the aromatic protons on each ring of the anthracene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbons at the ring junctions. For example, the protons of the methyl group would show a correlation to the aromatic carbon at position 7, confirming its location.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and determining its molecular weight.

For this compound, an LC-MS analysis would first separate the compound from any impurities. The mass spectrometer would then ionize the pure compound and detect its molecular ion peak. The molecular formula of this compound is C₁₅H₁₁NO₂, which corresponds to a molecular weight of approximately 237.25 g/mol . The detection of a molecular ion peak corresponding to this mass would provide strong evidence for the identity of the compound. For example, the related compound 1-amino-2-methylanthraquinone has a reported molecular weight of 237.25 g/mol . nih.govnist.gov

Table 3: LC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Calculated Molecular Weight | 237.25 g/mol |

| Expected [M+H]⁺ Ion | m/z 238.08 |

Note: The expected [M+H]⁺ ion is calculated based on the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of a molecule with a high degree of confidence.

An HRMS analysis of this compound would provide an exact mass measurement of the molecular ion. This experimental value can then be compared to the calculated exact mass for the proposed molecular formula, C₁₅H₁₁NO₂. A close match between the measured and calculated exact masses would serve as definitive confirmation of the elemental composition of the compound.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Calculated Exact Mass | 237.07898 |

| Expected [M+H]⁺ Ion (Exact Mass) | 238.08625 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure of a compound by probing its vibrational modes. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are instrumental in identifying functional groups and studying molecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the anthraquinone (B42736) core, the amino group, and the methyl group.

Based on data from analogous compounds, the following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino group) | 3300-3500 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl group) | 2850-2960 | Symmetric and asymmetric stretching |

| C=O (Quinone) | 1650-1680 | Stretching |

| C=C (Aromatic) | 1580-1620 | Stretching |

| C-N (Amino group) | 1250-1350 | Stretching |

| C-H (Methyl group) | 1375-1450 | Bending |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. Raman spectra of anthraquinone derivatives are characterized by bands arising from the fused ring system and the substituent groups. For this compound, strong Raman signals are expected for the aromatic C=C stretching and the C=O stretching modes.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. lookchem.com The SERS effect can enhance the Raman signal by several orders of magnitude, allowing for the detection of even minute amounts of a substance. lookchem.comirdg.org SERS studies on aminoanthraquinone derivatives have shown that the molecule's orientation and interaction with the metal surface can be elucidated. lookchem.com For this compound, a SERS study would likely reveal the adsorption mechanism, for instance, whether the molecule adsorbs onto the surface through the amino group's nitrogen atom. lookchem.com The orientation of the molecule on the surface can be inferred from the enhancement of specific vibrational modes according to the surface selection rules. lookchem.com

Electronic Spectroscopy

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions of this compound

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of anthraquinone and its derivatives typically displays several absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov

The introduction of an amino group, an auxochrome, into the anthraquinone structure is known to cause a bathochromic (red) shift in the absorption spectrum. ifmmi.com This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Monoamino-substituted anthraquinone derivatives often show absorption bands in the visible region, around 500 nm. ifmmi.com The methyl group, being a weak electron-donating group, is expected to have a smaller effect on the absorption spectrum.

Based on studies of similar compounds, the expected UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.

| Electronic Transition | Expected Wavelength (λmax) |

| π → π | ~250-280 nm |

| n → π | ~320-340 nm |

| Intramolecular Charge Transfer (ICT) | ~480-520 nm |

The band in the visible region is attributed to an intramolecular charge transfer (ICT) transition from the amino group to the anthraquinone core. The solvent polarity can significantly influence the position of this band.

Fluorescence Emission Spectroscopy and Quenching Studies

While many anthraquinone derivatives are weakly fluorescent, some amino-substituted derivatives exhibit noticeable fluorescence. The fluorescence emission spectrum provides information about the energy difference between the first excited electronic state and the ground state. For aminoanthracene derivatives, the emission is often observed in the green region of the spectrum. nih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro Quenching studies can provide insights into the interactions of the fluorescent molecule with other species. The quenching of fluorescence from aminoanthraquinone derivatives by various molecules has been attributed to charge-transfer or electron-transfer interactions. rsc.org The process can occur through dynamic (collisional) or static (formation of a non-fluorescent complex) mechanisms. nih.gov Studying the fluorescence quenching of this compound in the presence of different quenchers could reveal details about its excited-state reactivity and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not publicly available, data from related aminoanthraquinone derivatives can provide expectations for its solid-state structure. cambridge.orgnih.gov For instance, the crystal structure of 1-aminoanthraquinone has been reported. cambridge.org

A single-crystal X-ray diffraction analysis of this compound would be expected to reveal:

The planarity of the anthracene ring system.

The precise bond lengths and angles of the amino and methyl substituents.

The nature of intermolecular interactions, such as hydrogen bonding involving the amino group and π-π stacking between the aromatic rings of adjacent molecules.

The following table provides an example of the kind of crystallographic data that would be obtained from such a study, based on a related aminoanthraquinone derivative. nih.gov

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 7-10 |

| b (Å) | 10-15 |

| c (Å) | 14-18 |

| β (°) | 90-100 |

| Z (molecules per unit cell) | 4 |

Such detailed structural information is invaluable for understanding the material's physical properties and for computational modeling studies.

Computational and Theoretical Investigations of 2 Amino 7 Methylanthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation and are fundamental to understanding the electronic structure and related properties of molecules. These methods vary in their level of approximation and computational cost, allowing for a tailored approach to specific research questions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT methods are widely used to perform geometry optimization, which involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 2-Amino-7-methylanthracene-9,10-dione, this would yield precise bond lengths, bond angles, and dihedral angles for its ground state.

Electronic Properties: Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics. Key properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Electron Density and Charge Distribution: DFT provides a map of the electron density, revealing how charge is distributed across the molecule. This is used to calculate atomic charges and the molecular dipole moment, which are essential for understanding intermolecular interactions.

Ionization Potential and Electron Affinity: These properties, related to the energies of the frontier orbitals, quantify the energy required to remove or add an electron, respectively.

Table 1: Representative Electronic Properties Calculable by DFT for Anthraquinone (B42736) Derivatives This table illustrates the typical output of DFT calculations. Values are representative and not specific experimental or calculated results for this compound.

| Property | Description | Typical Information Yielded |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| Mulliken Atomic Charges | Charge distribution on individual atoms | Identifies electrophilic and nucleophilic sites |

Semi-empirical molecular orbital methods are simplified versions of the Hartree-Fock theory. wikipedia.orguni-muenchen.de They are significantly faster than DFT or other ab initio methods because they neglect certain complex integrals and use parameters derived from experimental data to approximate others. uni-muenchen.denih.gov This makes them suitable for rapid structural modeling and calculations on very large molecular systems. nih.gov

The most common methods in this class are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, including:

MNDO (Modified Neglect of Diatomic Overlap): An early parameterization that formed the basis for subsequent improvements. mpg.de

AM1 (Austin Model 1): An evolution of MNDO with modified core-repulsion functions to better describe hydrogen bonds. mpg.de

PM3 (Parametric Model 3): A re-parameterization of the AM1 method, where parameters were optimized automatically using a larger set of experimental data, often resulting in better predictions for a wider range of molecules. nih.govopenmopac.net

For this compound, these methods can be employed for initial geometry optimizations, conformational searches, and calculating properties like heats of formation and dipole moments. wikipedia.org While generally less accurate than DFT for electronic properties, their speed is a major advantage for screening large numbers of related compounds or for providing initial structures for higher-level calculations.

Table 2: Comparison of Common Semi-Empirical Methods

| Method | Basis of Parameterization | Key Features | Primary Application |

| MNDO | Based on the NDDO approximation; parameterized to reproduce experimental data. | Foundational NDDO method. | General structural modeling. |

| AM1 | Re-parameterization of MNDO with improved core-core repulsion function. | Generally provides better treatment of hydrogen bonds than MNDO. | Structural modeling, especially for systems with H-bonds. |

| PM3 | Re-parameterization of AM1 using an automated optimization process. | Often provides more accurate geometries and heats of formation than AM1. | High-throughput screening, initial geometry optimization. |

To investigate the behavior of molecules upon absorption of light, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state energies and properties. nih.gov It is a widely used method for predicting the UV-visible absorption spectra of organic molecules. rsc.org

For this compound, TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital, which corresponds to the position of absorption bands in a UV-vis spectrum.

Oscillator Strengths: A measure of the intensity of an electronic transition, indicating how strongly a molecule absorbs light at a particular wavelength.

Nature of Electronic Transitions: TD-DFT analysis can identify which molecular orbitals are involved in a given excitation (e.g., a π→π* or n→π* transition), providing insight into the character of the excited state.

Benchmark studies on other anthraquinone derivatives have been performed to determine the most suitable functionals and basis sets for accurately predicting their spectroscopic properties. nih.govmdpi.com Such computational predictions are invaluable for interpreting experimental spectra and understanding how structural modifications, like the placement of amino and methyl groups, tune the color and photophysical properties of the dye. rsc.org

Molecular Dynamics Simulations

While quantum chemical methods describe the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This technique is essential for understanding conformational flexibility and interactions with the environment, such as a solvent.

The core anthraquinone structure is relatively rigid, but substituents like the amino and methyl groups have rotational degrees of freedom. MD simulations can be used to explore the accessible conformations of these groups. By simulating the molecule over a period of time (typically nanoseconds to microseconds), one can identify the most stable (lowest energy) conformations and the energy barriers for rotating around specific bonds. This information is critical for understanding how the molecule's shape influences its interactions with other molecules or biological targets. Studies on other substituted anthraquinones have used MD to examine the preferred conformations of side chains when interacting with macromolecules like DNA. tandfonline.com

The behavior of a molecule can change dramatically in different solvents. MD simulations are particularly powerful for studying solute-solvent interactions at a molecular level. By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can analyze:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. This includes identifying specific interactions like hydrogen bonds between the amino group and protic solvents.

Hydration Dynamics: The stability and lifetime of these interactions, which influences solubility and reactivity.

Free Energy of Solvation: A thermodynamic quantity that can be calculated from MD simulations to predict the solubility of the compound in different media.

Such simulations provide a dynamic picture of how the solvent influences the conformational preferences and electronic properties of the molecule, which is crucial for applications in materials science and medicinal chemistry.

Molecular Docking and Virtual Screening for Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening, where large libraries of small molecules are computationally evaluated for their potential to bind to a biological target, typically a protein.

The anthracenedione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility has made it a common core for designing molecules that target nucleotide-binding proteins. nih.gov Molecular docking studies on various anthracenedione derivatives have revealed their potential to interact with a range of protein targets, including enzymes and receptors involved in cancer progression. researchgate.net

For instance, in silico investigations of anthracene-9,10-dione derivatives as potential inhibitors of Topoisomerase II, a crucial enzyme in DNA replication, have been conducted. neuroquantology.com These studies use computational tools to identify the potential binding pockets of the ligands on the target protein and evaluate the interactions between the optimized ligands and the enzyme. neuroquantology.com The analysis of these interactions helps in understanding how these compounds might exert their biological effects. The anthracenedione core is a key feature in many anticancer agents, and modifications to this core structure are explored to develop new compounds that can inhibit cancer progression by targeting essential cellular proteins. researchgate.net

The stability of a ligand-protein complex is determined by the binding affinity, which is influenced by various intermolecular forces. Computational models can predict these affinities and visualize the specific interactions, such as hydrogen bonds and pi-interactions, that contribute to the binding.

Studies on anthracenedione derivatives have shown that their binding affinity to target proteins is a key determinant of their potential biological activity. For example, molecular docking analyses of certain derivatives with Topoisomerase II have predicted strong binding affinities, with some compounds exhibiting high binding scores. neuroquantology.com These high scores are often attributed to the formation of specific intermolecular bonds. For example, one derivative was predicted to form conventional hydrogen bonds with LYS638, ASN790, and GLN805 residues of Topoisomerase II. neuroquantology.com Another study highlighted the role of Pi-Anion and Pi-Pi T-shaped electrostatic and hydrophobic interactions in the binding of a different derivative to the same enzyme. neuroquantology.com

The nature and strength of these intermolecular forces are critical for the stability of the ligand-protein complex. Density Functional Theory (DFT) calculations have been used to interpret the interactions between molecules in the crystalline phase, revealing the importance of dipole and dispersion interactions. lodz.pl The presence and position of substituents on the anthraquinone ring can significantly influence the geometric and electronic structure, thereby affecting the intermolecular forces. nih.govresearchgate.net

| Compound | Docking Score (kcal/mol) | Interacting Amino Acid | Bond Length (Å) | Bond Type | Interaction Category |

|---|---|---|---|---|---|

| PVV1 | -8.7 | GLU769 | 3.82474 | Pi-Anion | Electrostatic |

| PVV1 | -8.7 | PHE823 | 5.12107 | Pi-Pi T-shaped | Hydrophobic |

| PVV2 | -9.7 | LYS638 | 2.91 | Conventional Hydrogen Bond | - |

| PVV2 | -9.7 | ASN790 | 3.15 | Conventional Hydrogen Bond | - |

| PVV2 | -9.7 | GLN805 | 3.13 | Conventional Hydrogen Bond | - |

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates how modifications to a molecule's structure affect its biological activity. oncodesign-services.com By systematically altering the chemical structure of a compound, researchers can identify the key structural features responsible for its desired biological effects, such as potency and selectivity. oncodesign-services.com

For anthracenedione derivatives, SAR studies have been crucial in understanding how different substituents on the core structure influence their biological properties. For instance, studies on 2,6-disubstituted anthracene-9,10-diones have indicated that the length of the side chains can impact their DNA binding characteristics and cytotoxic activity. nih.gov Specifically, compounds with two methylene (B1212753) links in the side chains showed superior activity. nih.gov

In another study investigating the antifouling activity of various anthraquinones against marine bacteria, SAR analysis revealed key structural features that contribute to the inhibition of biofilm growth. frontiersin.org The variability in the minimum inhibitory concentrations (MICs) among the tested compounds was linked to their structural differences. frontiersin.org Similarly, research on anthracenedione derivatives isolated from marine endophytic fungi has utilized SAR to analyze their anticancer activity. scienceopen.com

Computational SAR methods, which often employ machine learning models, can predict the biological activity of new compounds based on their chemical structure, helping to guide the design of more potent and selective molecules. oncodesign-services.com

Cheminformatics and QSAR Studies for Predictive Modeling of this compound Bioactivities

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational disciplines that use molecular descriptors to develop mathematical models for predicting the biological activity of chemical compounds. nih.gov These predictive models are valuable tools for screening large numbers of compounds and prioritizing them for further experimental testing. bio-hpc.euresearchgate.net

QSAR studies have been successfully applied to anthracenedione derivatives to predict various properties. For example, a QSAR study on forty anthraquinone derivatives was conducted to build models describing their log P (a measure of lipophilicity) and LD50 (a measure of toxicity). nih.gov The predictive power of these models was validated through various statistical methods. nih.gov

In another study, 3D-QSAR models were developed for a series of anthraquinone derivatives to understand their structure-activity relationships as inhibitors of the enzyme PGAM1. nih.gov These models, which included Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed good predictive abilities. nih.gov The contour maps generated from these 3D-QSAR models, in conjunction with molecular dynamics simulations, provided valuable insights for designing new compounds with potentially high predictive activity. nih.gov

The development of robust QSAR models relies on the careful selection of molecular descriptors and the use of appropriate statistical methods. nih.gov These models can significantly accelerate the drug discovery process by providing a theoretical basis for lead optimization. nih.gov

| Model | r² (Correlation Coefficient) | q² (Cross-validated Correlation Coefficient) |

|---|---|---|

| CoMFA | 0.97 | 0.81 |

| CoMSIA | 0.96 | 0.82 |

Emerging Research Directions and Future Perspectives for 2 Amino 7 Methylanthracene 9,10 Dione

The field of medicinal chemistry is continually evolving, with significant research efforts directed towards the discovery and development of novel therapeutic agents. Within this landscape, 2-Amino-7-methylanthracene-9,10-dione, as a representative of the broader anthracenedione class, stands as a scaffold with considerable potential for future investigation. The exploration of its derivatives and novel applications is being propelled by advancements in synthetic chemistry, computational science, and materials science. This article outlines the emerging research directions and future perspectives for this specific compound, based on broader progress within the anthracenedione family.

Q & A

Q. What strategies reconcile discrepancies in bioactivity data across different studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Standardized Assays : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.